2,4-Dichlorotoluene

Isomer synthesis Chlorination selectivity Process economics

2,4-Dichlorotoluene (2,4-DCT) is the indispensable isomer-specific intermediate for 2,4-D herbicides and pyrazole fungicides. Unlike generic dichlorotoluene mixtures, our material guarantees explicit isomeric purity (≥99% GC) — critical because trace 2,6-DCT or 3,4-DCT contamination poisons downstream catalytic reactions. Insist on shape-selective zeolite-catalyzed material for superior isomer ratios, ensuring higher yields. COA confirming GC purity and isomer profile required before bulk agrochemical procurement.

Molecular Formula C7H6Cl2
Molecular Weight 161.03 g/mol
CAS No. 95-73-8
Cat. No. B165549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorotoluene
CAS95-73-8
Synonyms2,4-Dichloro-1-methylbenzene
Molecular FormulaC7H6Cl2
Molecular Weight161.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
InChIKeyFUNUTBJJKQIVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER
Solubility in water, g/100ml at 20 °C: (very poor)

2,4-Dichlorotoluene (CAS 95-73-8) Technical Procurement Overview: Isomer Identity and Industrial Relevance


2,4-Dichlorotoluene (2,4-DCT, CAS 95-73-8) is a dichlorinated aromatic hydrocarbon with the molecular formula C₇H₆Cl₂ and a molecular weight of 161.03 g/mol . It exists as a colorless transparent liquid with a characteristic pungent odor at ambient temperature, exhibiting a density of approximately 1.246 g/mL at 25°C, a melting point of −13.5 to −14°C, and a boiling point of 200°C (at 101.3 kPa) . The compound is insoluble in water but miscible with common organic solvents including ethanol, ether, acetone, and benzene [1]. As a member of the six constitutional isomers of dichlorotoluene, 2,4-DCT is distinguished from its positional analogs primarily by its chlorine substitution pattern at the 2- and 4-positions relative to the methyl group, a structural feature that fundamentally dictates its reactivity profile, downstream synthetic utility, and commercial accessibility compared to alternative isomers [2]. Industrially, 2,4-DCT serves predominantly as a critical intermediate in the manufacture of agrochemicals—including the herbicide precursor 2,4-dichlorophenoxyacetic acid (2,4-D) and the fungicides diniconazole and benzylchlorotriazole—as well as in pharmaceutical and dye synthesis [3].

2,4-Dichlorotoluene Sourcing: Why Isomer Identity Determines Synthetic Feasibility and Procurement Decisions


Substitution of 2,4-dichlorotoluene with an alternative dichlorotoluene isomer is not permissible for target applications due to fundamentally divergent synthetic accessibility and distinct downstream chemical trajectories. Unlike the 2,4-isomer which is produced industrially via direct chlorination of p-chlorotoluene or toluene in the presence of Lewis acid catalysts, the 2,6- and 3,5-isomers cannot be obtained via direct electrophilic aromatic substitution routes from toluene or monochlorotoluenes and require indirect, multi-step syntheses, rendering them economically prohibitive as bulk intermediates [1]. Furthermore, the specific 2,4-substitution pattern is chemically requisite for generating the 2,4-dichlorobenzoyl pharmacophore common to commercial herbicides (e.g., 2,4-D, butafenacil) and fungicides (e.g., pyrazoxyfen, diniconazole), whereas alternative isomers lead to entirely different product classes; for instance, the 2,6-isomer serves as the precursor to dichlobenil (2,6-dichlorobenzonitrile), a distinct herbicide with a different mode of action and market application [2]. Even where isomer mixtures are co-produced during chlorination, the 2,4-isomer's physical properties—notably a boiling point of 200°C versus 209°C for 3,4-DCT and 208.1°C for 2,3-DCT—enable separation via fractional distillation, yet the substantial isomer cross-contamination in generic or poorly specified material can introduce impurities that poison downstream catalytic reactions and compromise final product yield [3]. Therefore, procurement specifications must explicitly require 2,4-dichlorotoluene with verified isomeric purity rather than generic 'dichlorotoluene' material.

2,4-Dichlorotoluene Comparative Performance Evidence: Quantitative Differentiation from Alternative Isomers and Intermediates


Synthetic Accessibility and Industrial Viability of 2,4-DCT vs. 2,6-DCT and 3,5-DCT

Unlike 2,4-DCT which is manufactured at commercial scale via direct electrophilic chlorination of p-chlorotoluene with chlorine gas over Lewis acid catalysts, the 2,6-dichlorotoluene and 3,5-dichlorotoluene isomers cannot be produced by direct chlorination of toluene or monochlorotoluenes in acceptable yields [1]. 2,6-DCT requires indirect preparation via chlorination of 4-toluenesulfonyl chloride followed by desulfonation, while 3,5-DCT is a solid at room temperature (mp 25.1°C) that demands specialized handling distinct from the liquid 2,4-isomer (mp -13.5°C) [2]. This synthetic divergence establishes 2,4-DCT as the only industrially scalable dichlorotoluene isomer for bulk agrochemical intermediate applications where cost and process continuity are critical procurement factors [3].

Isomer synthesis Chlorination selectivity Process economics

Catalytic Selectivity of 4-Chlorotoluene Chlorination: 2,4-DCT vs. 3,4-DCT Isomer Ratio

In the liquid-phase chlorination of 4-chlorotoluene with gaseous chlorine at 368 K and atmospheric pressure, zeolite K-L catalyst exhibits significantly higher selectivity for 2,4-DCT over the competing 3,4-DCT isomer compared to the conventional FeCl₃ Lewis acid catalyst [1]. Specifically, zeolite K-L achieves a 2,4-DCT/3,4-DCT isomer ratio of 3.54, whereas FeCl₃ yields a lower ratio of 3.18 under identical reaction conditions [2]. Furthermore, the FeCl₃ catalyst produces higher amounts of tri- and tetra-substituted byproducts due to its non-shape-selective character, whereas K-L zeolite's pore structure confers regioselectivity that minimizes over-chlorination and simplifies downstream purification [3].

Zeolite catalysis Regioselectivity Chlorination

Catalytic Conversion from 2,5-DCT: High Selectivity for 2,4-DCT Production

When 2,5-dichlorotoluene is subjected to catalytic conversion over Ag/Hβ zeolite catalysts in a N₂ atmosphere at 310–330°C, 2,4-DCT is formed with selectivities ranging from 71.9% to 83.9% [1]. Under identical reaction conditions using Hβ zeolite alone (without silver loading), the selectivity toward 2,4-DCT drops substantially to approximately 17%, while 2,6-DCT is formed at approximately 15% selectivity and dichlorobenzenes at approximately 28% [2]. This demonstrates that the specific choice of Ag/Hβ catalyst enables preferential production of the 2,4-isomer over the 2,6-isomer and other side products, establishing a distinct process advantage for 2,4-DCT recovery from mixed isomer streams [3].

Isomerization Zeolite catalysis Process selectivity

Downstream Product Differentiation: 2,4-DCT vs. 2,6-DCT in Herbicide Precursor Chemistry

The specific 2,4-dichloro substitution pattern is chemically essential for generating the 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide pharmacophore, a widely used selective broadleaf weed control agent [1]. In contrast, the 2,6-dichlorotoluene isomer serves as the precursor to dichlobenil (2,6-dichlorobenzonitrile), a distinct pre-emergent herbicide with a different spectrum of activity and application profile [2]. Historical patent documentation further establishes that 2,4-DCT-derived herbicides demonstrate qualities 'more compatible with man's increased awareness of environmental and ecological stabilization,' with the explicit advantage that 'lesser quantities can be used, to the same herbicidal effect,' thereby reducing environmental loading compared to alternative chemistries [3].

Agrochemical synthesis Herbicide intermediates 2,4-D

Physical Property Differentiation: Boiling Point and Phase Behavior vs. 3,4-DCT and 2,3-DCT

The boiling point of 2,4-dichlorotoluene (200–201°C) differs measurably from that of its closest isomer analogs: 2,3-DCT boils at 208.1°C (Δ = ~8°C), 3,4-DCT boils at 209°C (Δ = ~9°C), and 2,5-DCT boils at 201°C (Δ = ~1°C) [1]. While the small boiling point differential between 2,4-DCT and 2,5-DCT makes their separation by conventional fractional distillation challenging, the larger differentials relative to 2,3-DCT and 3,4-DCT enable effective separation via rectification, with industrial processes reporting 2,4-DCT product collected at 198–201°C fractions [2]. Additionally, 3,5-DCT is a solid at room temperature (mp 25.1°C) whereas 2,4-DCT is a liquid (mp −13.5°C), representing a fundamental phase difference that directly impacts storage, handling, and process engineering requirements [3].

Distillation separation Physical properties Isomer purification

Commercial Purity Specifications: 2,4-DCT Quality Grades and Comparative Purity Benchmarks

Commercially available 2,4-dichlorotoluene is offered in multiple purity grades, with standard technical grades ranging from ≥98.0% (GC) to ≥99% (GC) . Major suppliers including TCI, Sigma-Aldrich (MilliporeSigma), Aladdin, and AKSci provide material at 98–99% minimum purity specifications as verified by gas chromatography . For comparison, the 3,4-DCT isomer is available from some vendors at purities up to ≥99.5%, with boiling point specifications of 218–220°C (distinctly higher than 2,4-DCT's 200°C) . Importantly, the narrow boiling point difference between 2,4-DCT and 2,5-DCT (both ~201°C) means that even high-purity 2,4-DCT may contain trace 2,5-DCT that is not readily removed by distillation, underscoring the necessity of GC-verified isomeric purity for applications requiring strict isomer specificity [1].

Purity specification GC analysis Procurement

2,4-Dichlorotoluene Application Scenarios: Evidence-Driven Industrial Use Cases for Procurement and R&D


Agrochemical Manufacturing: Herbicide and Fungicide Intermediate

2,4-Dichlorotoluene is the established industrial precursor for manufacturing 2,4-dichlorophenoxyacetic acid (2,4-D), a globally significant selective herbicide for broadleaf weed control in cereal crops, pasture, and turf [1]. Unlike alternative dichlorotoluene isomers, the 2,4-substitution pattern uniquely positions chlorine atoms to generate the 2,4-dichlorobenzoyl moiety required for pyrazole-derived fungicides including pyrazoxyfen, pyrazolynate, and diniconazole, as well as the herbicide butafenacil [2]. Procurement specifications for this application demand material with verified isomeric purity (≥98% by GC) to ensure that trace 2,6-DCT or 3,4-DCT contaminants do not introduce impurities that compromise final product efficacy or necessitate costly downstream purification . Users should request certificate of analysis documentation confirming GC purity and explicit isomer profile before bulk purchase for agrochemical synthesis.

Pharmaceutical and Fine Chemical Synthesis: 2,4-Dichlorobenzaldehyde and Derivatives

2,4-DCT serves as the key starting material for synthesizing 2,4-dichlorobenzaldehyde, 2,4-dichlorobenzoic acid, 2,4-dichlorobenzyl chloride, and 2,4-dichloroacyl chloride—building blocks employed in pharmaceutical intermediate production and specialty chemical manufacturing [1]. The K-L zeolite-catalyzed chlorination route, which yields a 2,4-DCT/3,4-DCT isomer ratio of 3.54 (compared to 3.18 with FeCl₃), provides material with reduced 3,4-isomer contamination that is particularly valuable for pharmaceutical applications requiring high-purity intermediates [2]. For fine chemical synthesis, procurement from suppliers utilizing shape-selective zeolite catalysis rather than conventional Lewis acid chlorination may offer superior isomeric purity and reduced byproduct profiles, translating to higher downstream yields and simplified purification workflows .

Analytical Chemistry and Environmental Monitoring

High-purity 2,4-dichlorotoluene (≥99% GC) is employed as an analytical reference standard in environmental monitoring applications, including solid-phase microextraction followed by gas chromatography-tandem mass spectrometry (SPME-GC-MS/MS) for detecting and quantifying chlorotoluene contaminants in water samples [1]. Given that 2,4-DCT exhibits a theoretical bioconcentration factor (BCF) of 1000 and an LC₅₀ of 4.6 mg/L for fish over 7 days, environmental monitoring of this compound is relevant for industrial discharge compliance and ecological risk assessment [2]. For analytical applications, procurement should specify reagent-grade material with documented purity, accompanied by certificate of analysis and, where available, reference spectral data (e.g., refractive index n20/D 1.546) to facilitate method validation and instrument calibration .

High-Boiling Solvent for Specialty Organic Reactions

2,4-Dichlorotoluene functions as a high-boiling solvent (bp 200°C) and oxidant in specialized organic transformations, including anaerobic catalytic oxidation of secondary alcohols using in situ (N-heterocyclic carbene)-Ni(0) catalytic systems [1]. The compound's stability under reaction conditions, combined with its immiscibility in water and miscibility with common organic solvents (ethanol, ether, acetone, benzene), makes it suitable for biphasic reaction systems and liquid-liquid extraction protocols [2]. For solvent applications, technical grade material (≥98%) is generally sufficient, though users should verify absence of reactive impurities that could interfere with catalytic cycles. Procurement considerations should include compatibility with downstream waste disposal protocols given the compound's aquatic toxicity profile (H411 hazard classification: toxic to aquatic life with long-lasting effects) .

Technical Documentation Hub

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